molecular formula C17H11ClN4O B2400017 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192580-48-5

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2400017
CAS RN: 1192580-48-5
M. Wt: 322.75
InChI Key: AMRCJUANAKKLDT-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. However, further research is required to fully understand the extent of its effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potential to be used as a fluorescent probe in biological imaging. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain applications.

Future Directions

There are several future directions that can be explored in the research of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. Some of these include:
1. Further investigation into its mechanism of action to fully understand its potential applications.
2. Exploration of its potential use as a therapeutic agent for cancer and other diseases.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation into its potential use as a fluorescent probe in biological imaging.
5. Study of its potential application in the field of agriculture as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the extent of its potential applications.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 3-chlorobenzaldehyde, hydrazine hydrate, and phenylhydrazine with ethyl acetoacetate in the presence of glacial acetic acid and sodium acetate. This reaction yields the desired product, which can be purified using recrystallization.

Scientific Research Applications

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-bacterial, anti-cancer, and anti-fungal properties. This compound has also been explored for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-13-8-4-7-12(9-13)16-19-17(23-22-16)15-10-14(20-21-15)11-5-2-1-3-6-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCJUANAKKLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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